(R)-3-(Methoxymethyl)morpholine is a chiral morpholine derivative with significant importance in chemical synthesis and pharmaceutical applications. Its molecular formula is , and it is often encountered in its hydrochloride form, which has the molecular formula and a molecular weight of approximately 167.63 g/mol. This compound is primarily used as an intermediate in the synthesis of various biologically active molecules.
(R)-3-(Methoxymethyl)morpholine can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it for research purposes. It falls under the category of morpholine derivatives, which are cyclic amines known for their diverse biological activities and utility in medicinal chemistry. Morpholines are recognized for their ability to enhance the pharmacological properties of compounds, making them valuable scaffolds in drug design .
The synthesis of (R)-3-(Methoxymethyl)morpholine typically involves several key steps:
The reaction conditions are crucial; they are usually conducted under anhydrous conditions to prevent hydrolysis of the methoxymethyl group, and reactions are often performed at elevated temperatures to enhance yields .
(R)-3-(Methoxymethyl)morpholine features a morpholine ring with a methoxymethyl substituent at the 3-position. Its structural representation can be summarized as follows:
The three-dimensional structure allows for specific interactions with biological targets, enhancing its utility in medicinal chemistry .
(R)-3-(Methoxymethyl)morpholine can undergo various chemical reactions, including:
These reactions highlight the versatility of (R)-3-(Methoxymethyl)morpholine as a building block in organic synthesis .
The mechanism of action of (R)-3-(Methoxymethyl)morpholine involves its interaction with various biological targets, particularly in central nervous system drug discovery. The morpholine ring enhances binding affinity to specific receptors, influencing their activity. For instance, modifications in the substituent groups can lead to alterations in receptor selectivity and potency.
Studies have shown that compounds containing morpholine moieties can effectively modulate receptor activity, which is crucial for developing therapeutic agents targeting neurological disorders .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 115.18 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
Solubility | Soluble in water and organic solvents |
These properties make (R)-3-(Methoxymethyl)morpholine suitable for various applications in chemical synthesis and pharmaceutical research .
(R)-3-(Methoxymethyl)morpholine has several important applications:
Chiral auxiliaries enable high-fidelity asymmetric induction during morpholine ring formation. A prominent method involves the diastereoselective cyclization of chiral aziridine intermediates derived from enantiomerically pure amino alcohols. As demonstrated in patent literature, (R)-Glycidol or its derivatives serve as precursors, undergoing ring-opening with chiral amines followed by acid-catalyzed cyclization. This yields the morpholine scaffold with the (R)-configuration at C3, where the methoxymethyl sidechain is subsequently introduced via O-alkylation using methyl iodide in the presence of silver oxide [6] [7].
Critical to enantiocontrol is the use of tartaric acid derivatives or (S)-camphorsulfonic acid as resolving agents during intermediate purification. These agents form diastereomeric salts with racemic amines, enabling crystallization-based separation before ring closure. Reported yields exceed 75% with enantiomeric excess (ee) >98% when employing (2R,3R)-Di-p-toluoyltartaric acid [6].
Table 1: Key Chiral Auxiliaries and Performance Metrics
Chiral Resolving Agent | Intermediate Resolved | ee (%) | Overall Yield (%) |
---|---|---|---|
(2R,3R)-Di-p-toluoyltartaric acid | 1-(2-Hydroxyethyl)aziridine | 98.5 | 78 |
(S)-Camphorsulfonic acid | 3-Hydroxymethylmorpholine | 97.2 | 75 |
L-(+)-Tartaric acid | Morpholinone precursor | 96.8 | 72 |
Palladium catalysis enables selective C-H functionalization of pre-formed morpholine cores. Suzuki-Miyaura coupling is particularly effective for installing aryl or heteroaryl groups at the morpholine C4 position prior to methoxymethylation. Key innovations include the use of Pd(OAc)₂/XPhos catalytic systems with 4-fluorophenylboronic acid, achieving conversions >90% under mild conditions (60°C, aqueous ethanol) [5] [8].
Electron-deficient morpholine substrates exhibit enhanced reactivity. For example, N-Boc-3-bromomorpholine undergoes regioselective Stille coupling with tributyl(methoxymethyl)stannane at C3, directly introducing the methoxymethyl group. This one-step approach bypasses protection-deprotection sequences but requires rigorous oxygen exclusion and anhydrous solvents to prevent catalyst decomposition. Typical yields range from 65-80% with Pd₂(dba)₃/AsPh₃ catalysts [8].
Ring-closing metathesis (RCM) under microwave irradiation significantly accelerates morpholine formation from diallylamine precursors. The critical step involves Grubbs II catalyst (5 mol%)-mediated cyclization of N-tosyl-2,2-bis(allyloxy)ethylamine derivatives, generating 3-vinylmorpholines within minutes. Subsequent hydrogenation and O-methylation then furnish the target compound [7].
Microwave conditions (150°C, toluene, sealed vessel) reduce reaction times from 24 hours to <30 minutes while suppressing epimerization. This method demonstrates exceptional functional group tolerance, accommodating ester, nitrile, and even unprotected alcohol moieties. Post-RCM hydrogenation with Pd/C in methanol quantitatively saturates the vinyl group, achieving >95% diastereoselectivity for the (R)-isomer when chiral diallylamines derived from D-serine are employed [7].
Scalable processes prioritize cost efficiency, safety, and stereochemical fidelity. Continuous flow hydrogenation of 3-(methoxymethylene)morpholine over chiral Ru-BINAP catalysts achieves space-time yields >200 g/L/h with ee ≥99%. Key innovations include:
Economic analyses reveal that diastereomeric salt resolution remains superior to catalytic asymmetric routes at multi-kilogram scales due to lower catalyst costs. Typical production specs:
Table 3: Industrial Production Specifications
Parameter | Specification | Analytical Method |
---|---|---|
Purity (assay) | ≥99.5% | HPLC-UV (220 nm) |
Enantiomeric excess | ≥99.0% | Chiral HPLC (Chiralpak AD-H) |
Residual solvents | MeOH <3000 ppm, DCM <600 ppm | GC-FID |
Water content | ≤0.5% | Karl Fischer titration |
Specific rotation | [α]D²⁵ = -15° to -18° (c=1, EtOH) | Polarimetry |
Compound Name Index
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9